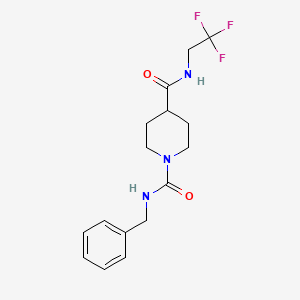

![molecular formula C12H10N4O4 B6576954 1-{4-[(6-amino-5-nitropyrimidin-4-yl)oxy]phenyl}ethan-1-one CAS No. 450346-31-3](/img/structure/B6576954.png)

1-{4-[(6-amino-5-nitropyrimidin-4-yl)oxy]phenyl}ethan-1-one

Overview

Description

Scientific Research Applications

1-{4-[(6-amino-5-nitropyrimidin-4-yl)oxy]phenyl}ethan-1-one has been used in a variety of scientific research applications, including drug design, medicinal chemistry, and biochemistry. It is a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used in the design of new anti-cancer agents and in the study of enzyme inhibition.

Mechanism of Action

1-{4-[(6-amino-5-nitropyrimidin-4-yl)oxy]phenyl}ethan-1-one is believed to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is involved in the breakdown of the neurotransmitter acetylcholine, which is important for the regulation of various physiological processes. The molecule is thought to bind to the active site of the enzyme, preventing it from breaking down acetylcholine and thus leading to an increase in its levels in the body.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that the molecule may have an effect on the levels of acetylcholine in the body, which could lead to changes in various physiological processes, such as learning and memory. It is also possible that the molecule could have an effect on other neurotransmitters, such as serotonin and dopamine, although this has yet to be investigated.

Advantages and Limitations for Lab Experiments

1-{4-[(6-amino-5-nitropyrimidin-4-yl)oxy]phenyl}ethan-1-one is a relatively easy molecule to synthesize, making it suitable for use in laboratory experiments. It is also relatively stable and can be stored for long periods of time without significant degradation. However, the molecule has not been extensively studied and its effects on biological systems are not yet fully understood, making it difficult to predict the results of experiments.

Future Directions

There are a number of potential future directions for research into 1-{4-[(6-amino-5-nitropyrimidin-4-yl)oxy]phenyl}ethan-1-one. These include further studies into its mechanism of action and its effects on biochemical and physiological processes. It could also be used to develop new drugs for the treatment of various diseases, such as Alzheimer’s disease and Parkinson’s disease. Additionally, it could be used to study the effects of various drugs on the body and to develop new drug delivery systems. Finally, it could be used to investigate the effects of various environmental factors, such as pollution, on the body.

Synthesis Methods

The synthesis of 1-{4-[(6-amino-5-nitropyrimidin-4-yl)oxy]phenyl}ethan-1-one involves the reaction of 6-amino-5-nitropyrimidine with benzeneethanone in the presence of a base, such as sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of approximately 80 degrees Celsius. The product is isolated by filtration and purified by recrystallization.

properties

IUPAC Name |

1-[4-(6-amino-5-nitropyrimidin-4-yl)oxyphenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O4/c1-7(17)8-2-4-9(5-3-8)20-12-10(16(18)19)11(13)14-6-15-12/h2-6H,1H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKYJPLWVYRPNHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC2=NC=NC(=C2[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101328191 | |

| Record name | 1-[4-(6-amino-5-nitropyrimidin-4-yl)oxyphenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101328191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49680115 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

450346-31-3 | |

| Record name | 1-[4-(6-amino-5-nitropyrimidin-4-yl)oxyphenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101328191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6576883.png)

![N-(2,5-dimethoxyphenyl)-6-methyl-4-[4-(propan-2-yl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B6576888.png)

![8-(4-ethylpiperazin-1-yl)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576895.png)

![N-{6-acetyl-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6576901.png)

![ethyl 5-(naphthalene-1-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B6576904.png)

![[(3,5-dimethoxyphenyl)carbamoyl]methyl 2-(2-methoxyphenyl)acetate](/img/structure/B6576910.png)

![N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-1H-indole-3-carboxamide](/img/structure/B6576921.png)

![6-(4-fluorophenyl)-3-methyl-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6576929.png)

![1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B6576960.png)

![2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B6576965.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B6576997.png)

![ethyl 4-[2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B6576999.png)

![N-(3-chloro-4-methylphenyl)-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B6577005.png)